Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-, also known as BOC-Sarcosine (where Sarcosine is N-methylglycine), is a valuable building block in peptide synthesis. The BOC (tert-butyloxycarbonyl) group serves as a protecting group for the amine functionality, allowing for the selective attachment of other amino acids to form peptides.
BOC-Sarcosine is a useful precursor for the synthesis of various molecules containing the sarcosine moiety. Sarcosine is a naturally occurring amino acid derivative found in several biological processes. By removing the BOC protecting group, BOC-Sarcosine can be incorporated into pharmaceuticals, cosmetics, and other research applications.
Boc-Sar-OH, also known as N-Boc-sarcosine, is a chemical compound with the molecular formula C₈H₁₅NO₄ and a molecular weight of 189.21 g/mol. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino acid sarcosine, which is a derivative of glycine. The compound is identified by its CAS number 13734-36-6 and is widely used in peptide synthesis and organic chemistry due to its stability and reactivity under various conditions .
t-Boc-Sarcosine itself does not possess a specific mechanism of action. Its primary function lies in peptide synthesis, where the t-Boc group guides the assembly of the peptide chain and is later removed to reveal the functional amino acid (sarcosine) within the peptide.
Boc-Sar-OH itself has limited direct biological activity but serves as a valuable building block in the synthesis of bioactive peptides. Sarcosine has been studied for its potential roles in various biological processes, including modulation of neurotransmitter systems and implications in certain diseases such as schizophrenia. The Boc-protected form allows for selective incorporation into peptides without premature reactions that could occur with free amino acids .
Boc-Sar-OH can be synthesized through several methods:
Boc-Sar-OH is primarily used in:
Boc-Sar-OH shares structural similarities with several other compounds, particularly those related to amino acids and their derivatives. Here are some comparable compounds:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
Sarcosine | Glycine derivative without protective groups | Naturally occurring amino acid |
N-Boc-glycine | Similar Boc protection on glycine | More commonly used in peptide synthesis |
N-Boc-alanine | Boc-protected alanine | Different side chain properties |
N-Boc-phenylalanine | Aromatic side chain with Boc protection | Used in studies involving aromatic interactions |
Boc-Sar-OH's uniqueness lies in its specific structure that combines the properties of both glycine and sarcosine while providing a versatile platform for further modifications during peptide synthesis .
Irritant